2-Amino-6-(tert-butylamino)-1,3,5-triazine
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Overview
Description
2-Amino-6-(tert-butylamino)-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the tert-butylamino group in this compound imparts unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(tert-butylamino)-1,3,5-triazine typically involves the reaction of cyanuric chloride with tert-butylamine and ammonia. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions. The general reaction scheme is as follows:
Cyanuric chloride+tert-butylamine+ammonia→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(tert-butylamino)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted triazines.
Scientific Research Applications
2-Amino-6-(tert-butylamino)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Amino-6-(tert-butylamino)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
- 2-Amino-4,6-dimethyl-1,3,5-triazine
- 2-Amino-4,6-diethyl-1,3,5-triazine
- 2-Amino-4,6-diphenyl-1,3,5-triazine
Comparison: 2-Amino-6-(tert-butylamino)-1,3,5-triazine is unique due to the presence of the tert-butylamino group, which imparts steric hindrance and influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable subject for further research.
Properties
IUPAC Name |
2-N-tert-butyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5/c1-7(2,3)12-6-10-4-9-5(8)11-6/h4H,1-3H3,(H3,8,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALHAIOHRKPUAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC=NC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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